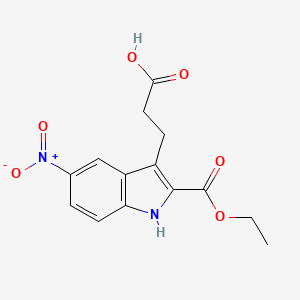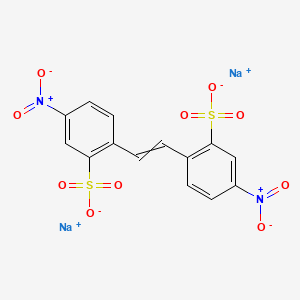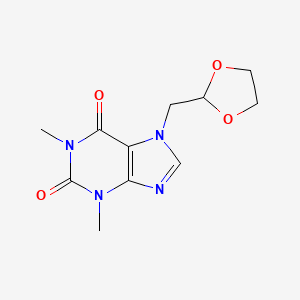
Doxofylline
Overview
Description
Doxofylline is a methylxanthine derivative used primarily as a bronchodilator in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Unlike other xanthine derivatives, this compound has a dioxolane group in position 7, which contributes to its unique pharmacological profile .
Mechanism of Action
Target of Action
Doxofylline, a methylxanthine derivative, primarily targets phosphodiesterase (PDE) enzymes . This decreased affinity for adenosine receptors may account for the better safety profile of this compound compared to theophylline .
Mode of Action
This compound inhibits the activities of the PDE enzyme . This inhibition leads to an increase in cyclic adenine monophosphate (cAMP), which in turn causes bronchial smooth muscle relaxation . This relaxation results in bronchodilation , which is crucial for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP pathway . By inhibiting PDE enzymes, this compound prevents the breakdown of cAMP . The increased levels of cAMP then lead to bronchial smooth muscle relaxation and bronchodilation .
Pharmacokinetics
From a pharmacokinetic point of view, this compound importantly differs from theophylline as it lacks the ability to interfere with the cytochrome enzymes CYP1A2, CYP2E1, and CYP3A4 . This prevents significant interaction with other drugs metabolized via these pathways in the liver . This characteristic can result in increased serum levels of this compound when used in combination with certain other medications .
Result of Action
The primary result of this compound’s action is bronchodilation . This is achieved through the relaxation of bronchial smooth muscles, which is mediated by the increased levels of cAMP . This effect is crucial in the treatment of respiratory diseases such as asthma and COPD .
Action Environment
The action of this compound can be influenced by various environmental factors, including the presence of other medications. For instance, concomitant treatment with certain medications (including allopurinol, H2 receptor antagonists, lincosamide antibiotics, macrolide antibiotics, and propranolol) can decrease the hepatic clearance of this compound, which can result in increased serum levels of this compound .
Biochemical Analysis
Biochemical Properties
Doxofylline plays a significant role in biochemical reactions by inhibiting the activity of the phosphodiesterase (PDE) enzyme. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, promoting smooth muscle relaxation and bronchodilation . Unlike other xanthines, this compound does not significantly bind to adenosine receptors, which accounts for its reduced stimulant effects . Additionally, this compound does not affect calcium influx and does not antagonize the actions of calcium channel blockers, which helps in reducing cardiac adverse reactions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It attenuates bronchoconstriction and inflammatory actions in airway smooth muscle cells, leading to relaxation and reduced airway responsiveness . This compound also influences cell signaling pathways by increasing cAMP levels, which can affect gene expression and cellular metabolism . Inflammatory cells, such as mast cells, are also impacted by this compound, leading to decreased release of inflammatory mediators .
Molecular Mechanism
The primary mechanism of action of this compound involves the inhibition of phosphodiesterase activity, which increases cAMP levels and promotes smooth muscle relaxation . This compound’s lack of significant affinity for adenosine receptors differentiates it from other xanthines and contributes to its unique pharmacological profile . Additionally, this compound does not interfere with calcium influx, which helps in minimizing cardiac side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over extended periods. Long-term studies have shown that this compound significantly improves pulmonary function and reduces asthma events over a two-year period . The compound’s stability and lack of significant degradation contribute to its sustained efficacy in chronic treatment .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects on bronchoconstriction and inflammation. At therapeutic doses, this compound effectively attenuates bronchoconstriction and reduces inflammatory actions without significant adverse effects . At higher doses, this compound may cause toxic effects, including nausea, headache, and insomnia .
Metabolic Pathways
This compound undergoes hepatic metabolism, accounting for 90% of its total drug clearance . The primary metabolite identified is β-hydroxymethyltheophylline, which is detected in serum and urine after oral administration . Unlike theophylline, this compound does not interfere with cytochrome enzymes CYP1A2, CYP2E1, and CYP3A4, reducing the risk of drug-drug interactions .
Transport and Distribution
This compound demonstrates a short distribution phase following intravenous administration and is distributed to all body compartments . It may be detected in breast milk and placenta, indicating its ability to cross biological barriers . The compound’s distribution is influenced by its methylxanthine structure, which facilitates its transport across cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on phosphodiesterase enzymes . The compound’s activity is not significantly influenced by targeting signals or post-translational modifications, allowing it to interact directly with its target enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxofylline is synthesized through a multi-step process starting from theophylline. The key steps involve the introduction of a dioxolane ring to the theophylline structure. The reaction typically involves the following steps:
Alkylation: Theophylline is alkylated with a suitable alkylating agent to introduce the dioxolane group.
Cyclization: The intermediate product undergoes cyclization to form the dioxolane ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the alkylation and cyclization reactions.
Continuous Flow Systems: For higher efficiency and yield, continuous flow systems may be employed.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Doxofylline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms in the xanthine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Doxofylline has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of xanthine derivatives.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Extensively studied for its therapeutic potential in treating respiratory diseases. .
Industry: Used in the formulation of pharmaceutical products for respiratory therapy.
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative used as a bronchodilator. Doxofylline has a similar mechanism of action but with fewer side effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications.
Caffeine: A well-known stimulant that also belongs to the xanthine class.
Uniqueness of this compound
This compound’s unique structure, with the dioxolane group, provides it with a distinct pharmacological profile. It has a better safety profile compared to theophylline, with fewer cardiovascular side effects and less interaction with other drugs .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXIGFIVGWUZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022968 | |
| Record name | Doxofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |
| Record name | SID49645880 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Doxofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The main mechanism of action of doxofylline is unclear. One of the mechanisms of action of is thought to arise from the inhibition of phosphodiesterase activity thus increasing the levels of cAMP and promoting smooth muscle relaxation. The interaction of doxofylline with beta-2 adrenoceptors was demonstrated by a study using nonlinear chromatography, frontal analysis and molecular docking. Serine 169 and serine 173 residues in the receptor are thought to be critical binding sites for doxofylline where hydrogen bonds are formed. Via mediating the actions of beta-2 adrenoceptors, doxofylline induces blood vessel relaxation and airway smooth muscle relaxation. There is also evidence that doxofylline may exert anti-inflammatory actions by reducing the pleurisy induced by the inflammatory mediator platelet activating factor (PAF) according to a rat study. It is suggested that doxofylline may play an important role in attenuating leukocyte diapedesis, supported by mouse preclinical studies where doxofylline administration was associated with inhibited leukocyte migration across vascular endothelial cells in vivo and in vitro.Unlike theophylline, doxofylline does not inhibit tumor necrosis factor-induced interleukin (IL)-8 secretion in ASM cells. | |
| Record name | Doxofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69975-86-6 | |
| Record name | Doxofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxofylline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXOFYLLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Doxofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxofylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXOFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPM23GMO7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
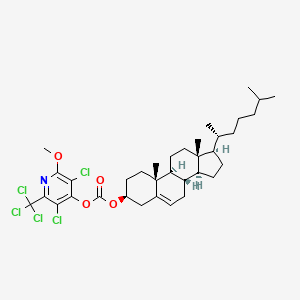
![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)
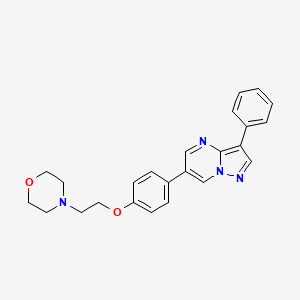

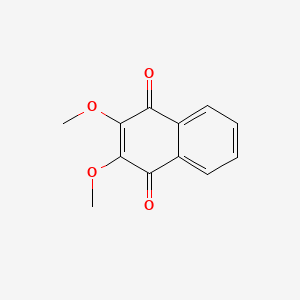

![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)
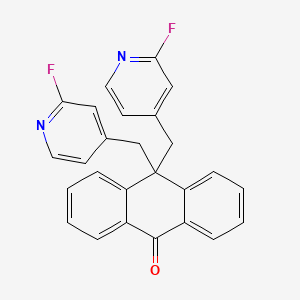
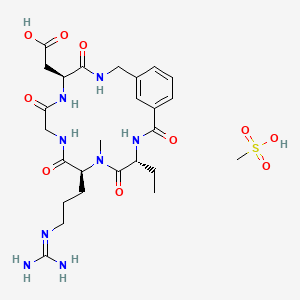
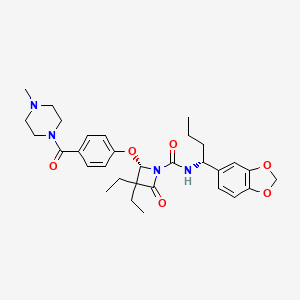
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(5-oxooxolane-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1670839.png)
![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)
